molecular formula C20H15NO3S B2948335 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one CAS No. 478079-14-0

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B2948335
CAS No.: 478079-14-0
M. Wt: 349.4
InChI Key: JFIJCJBOZUOJBF-VQHVLOKHSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is a synthetically designed chalcone derivative that incorporates a 1,3-benzodioxole (piperonyl) moiety and a 4-methyl-2-phenylthiazole ring. This molecular architecture places it as a compound of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its primary research value stems from its function as a multi-targeting agent. The compound has been investigated as a potent tubulin polymerization inhibitor, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, the structural motif of the chalcone-thiazole hybrid is associated with the ability to target key signaling pathways; research indicates that analogous compounds exhibit inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a critical target in angiogenesis and tumor metastasis . Its mechanism is therefore hypothesized to involve a dual action: direct antiproliferative effects through cytoskeletal disruption and anti-angiogenic effects through kinase pathway modulation. Current research applications are focused on evaluating its efficacy against a panel of cancer cell lines, studying its pharmacophore for structure-activity relationship (SAR) analysis, and exploring its potential as a lead compound for the development of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c1-13-19(25-20(21-13)15-5-3-2-4-6-15)16(22)9-7-14-8-10-17-18(11-14)24-12-23-17/h2-11H,12H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIJCJBOZUOJBF-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one, often referred to as a chalcone derivative, belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzodioxole moiety linked to a thiazole ring via a propene chain. Its molecular formula is C20H15NO3SC_{20}H_{15}NO_3S, and it possesses significant potential for various biological applications.

Anticancer Activity

Recent studies have demonstrated that chalcone derivatives exhibit notable anticancer properties. Specifically, the compound has shown effectiveness in inhibiting cell proliferation across various cancer cell lines. For instance, it was tested against several tumor cell lines including Huh7 (liver carcinoma), MDA-MB 231 (breast carcinoma), and PC3 (prostate carcinoma). The IC50 values for these tests indicated significant cytotoxicity, suggesting that this compound could serve as a lead candidate for anticancer drug development .

Cell Line IC50 Value (µM)
Huh712.5
MDA-MB 23110.0
PC315.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it exhibited activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli14
Candida albicans13

The biological activity of this compound can be attributed to its ability to modulate various molecular targets within cells. It has been reported to inhibit specific protein kinases involved in cancer progression, such as DYRK1A and CDK5/p25 . This inhibition disrupts critical signaling pathways that promote cell survival and proliferation.

Study 1: In Vitro Anticancer Evaluation

In a study published in Molecules, researchers synthesized several chalcone derivatives and tested them against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with the most potent effects observed in breast and liver cancer cell lines .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting that it may provide an alternative treatment option in the face of rising antibiotic resistance .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chalcone Derivatives

Compound Name Key Substituents Crystallographic System Dihedral Angles (Ring vs. Enone) Intermolecular Interactions
Target Compound 4-methyl-2-phenylthiazole, benzodioxole Pending (predicted monoclinic) Not reported Anticipated C–H···O, C–H···π
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one 4-chlorophenyl Triclinic (P1) 10.8° (chlorophenyl vs. enone) C–H···Cl, π-π stacking
(2E)-3-(3-Bromophenyl)-1-(1,3-benzodioxol-5-yl)prop-2-en-1-one 3-bromophenyl Monoclinic (P21/c) 10.8° (bromophenyl vs. enone) Layered herringbone arrangement
(2E)-3-(5-Bromo-2-thienyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Thienyl, 4-hydroxyphenyl Not specified Not reported O–H···O hydrogen bonds

Key Observations :

  • Electron-Withdrawing Groups: The 4-chlorophenyl and 3-bromophenyl analogs exhibit reduced electron density on the enone system compared to the target compound’s thiazole substituent, which may alter reactivity in nucleophilic additions .
  • Thiazole vs. Thiophene : Thiazole-containing derivatives (e.g., the target compound) exhibit enhanced dipole moments due to the electronegative nitrogen in the thiazole ring, unlike thiophene-based analogs .

Crystallographic and Packing Behavior

Table 2: Crystallographic Parameters

Compound Name Space Group Unit Cell Parameters (Å, °) Volume (ų) Refinement R-factor
Target Compound Predicted a ≈ 8.3, b ≈ 13.9, c ≈ 14.7, β ≈ 100.7° ~1700 N/A
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one P1 a = 8.2961, b = 13.8829, c = 14.6713, α = 64.185° 1385.4 0.043
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxychroman-8-yl)prop-2-en-1-one P1 a = 9.4531, b = 10.4462, c = 10.8426, α = 113.866° 908.55 0.126

Key Observations :

  • The benzodioxole ring consistently adopts a near-planar conformation with the enone system (dihedral angles <15°), facilitating π-π stacking .
  • Bulky substituents (e.g., chroman in ) reduce packing efficiency, as evidenced by lower unit cell volumes compared to smaller analogs.

Key Observations :

  • Thiazole-chalcone hybrids demonstrate moderate DNA gyrase B inhibition (IC50 ~47–49 µM), attributed to the thiazole’s ability to coordinate with enzyme active sites .
  • The target compound’s 4-methyl-2-phenylthiazole group may enhance lipophilicity and membrane permeability compared to simpler phenyl or thienyl substituents.

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